[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-cyclopentyloxy-3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11;/h6-8,11H,2-5,9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRSFWYAQMJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antitumor effects and enzyme inhibition. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant case studies and research findings.
Synthesis
The compound can be synthesized through various chemical pathways, often involving the modification of cyclopentyloxy and methoxy groups. The synthetic routes typically aim to enhance the compound's solubility and biological activity. For instance, one effective method includes the alkylation of substituted phenols with cyclopentyl halides under basic conditions, which has been shown to yield high purity products suitable for biological testing.
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds related to [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride. For example, a series of derivatives were tested for their in vitro antitumor activity, revealing promising results:
| Compound | IC50 (μM) | Target |
|---|---|---|
| 4a | 5.13 | COX-2 |
| 4b | 1.08 | COX-2 |
| 7b | 6.72 | TNF-α |
| 13 | 3.98 | PDE4B |
These compounds exhibited potent inhibitory effects against key enzymes involved in tumor proliferation, such as COX-2, PDE4B, and TNF-α, with IC50 values comparable to established drugs like celecoxib and roflumilast .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific enzymes that play critical roles in inflammatory responses and tumor growth. For example, compounds like 4a and 13 showed significant interaction with COX-2 binding sites through molecular docking studies, indicating a strong potential for therapeutic applications in cancer treatment .
In Vivo Studies
In vivo efficacy has been demonstrated using xenograft models where compounds derived from the cyclopentyloxy scaffold were administered to mice with implanted tumors. These studies indicated a reduction in tumor size and proliferation rates compared to control groups, supporting the in vitro findings regarding their antitumor potential .
Toxicological Assessment
Toxicological evaluations are crucial for understanding the safety profile of [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride. Preliminary studies have shown low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for further clinical development .
Scientific Research Applications
Phosphodiesterase Inhibition
One of the primary applications of [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride is as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. PDE4 inhibitors are known for their role in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Case Study: PDE4 Inhibition
- A study highlighted the compound's efficacy in inhibiting PDE4, showing a significant reduction in pro-inflammatory cytokines, which are crucial in the pathophysiology of asthma. The compound demonstrated improved selectivity over other PDE isoforms, suggesting a favorable therapeutic profile .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses in various cell types. In vitro studies have shown that it effectively reduces the release of cytokines such as IL-4 and TNF-α from stimulated human peripheral blood mononuclear cells (PBMCs) .
Table 1: Comparison of Cytokine Inhibition
| Compound | Cytokine Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride | IL-4 | 50 | High |
| Rolipram | IL-4 | 1000 | Moderate |
| SB-207499 | TNF-α | 200 | Low |
Structural Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclopentyloxy and methoxy groups significantly impact the compound's potency and selectivity as a PDE4 inhibitor. For instance, variations in the substitution pattern on the phenyl ring have been linked to enhanced biological activity .
Asthma Treatment
Given its potent anti-inflammatory effects, [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride holds promise as a therapeutic agent for asthma management. Its ability to selectively inhibit PDE4 may lead to reduced side effects commonly associated with first-generation PDE inhibitors.
Chronic Obstructive Pulmonary Disease (COPD)
Similar mechanisms suggest potential applications in treating COPD, where inflammation plays a critical role in disease progression. The compound's efficacy in reducing neutrophil chemotaxis further supports its use in respiratory diseases .
Chemical Reactions Analysis
Primary Amine Reactivity
The hydrochloride salt’s amine group (-NH₃⁺Cl⁻) participates in acid-base and nucleophilic reactions:
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Alkylation/Acylation : Under deprotonated conditions (e.g., using NaHCO₃), the free amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides .
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Schiff Base Formation : Condensation with aldehydes/ketones yields imines, useful in coordination chemistry .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, NaOH | N-Acetyl derivative | |
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylated derivative |
Aromatic Ring Reactivity
The electron-rich aromatic ring (due to methoxy and cyclopentyloxy groups) undergoes electrophilic substitution , though steric hindrance from the cyclopentyl group limits reactivity:
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Nitration : Directed to the para position relative to methoxy groups under HNO₃/H₂SO₄ .
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Halogenation : Bromination with Br₂/FeBr₃ occurs at less hindered positions .
| Reaction Type | Reagents/Conditions | Regioselectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to methoxy | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Meta to cyclopentyloxy |
Degradation Pathways
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Acidic Hydrolysis : The cyclopentyl ether group is stable under mild acid but cleaves with concentrated HCl at elevated temperatures .
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Oxidative Degradation : H₂O₂ or KMnO₄ oxidizes the amine to nitro or carbonyl groups .
Synthetic Utility
The compound serves as an intermediate in multi-step syntheses:
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Cyclization : In the presence of strong bases (e.g., LDA), it forms heterocycles via intramolecular nucleophilic attack .
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Decarboxylation : When heated in DMSO, carboxylic acid derivatives of this amine undergo decarboxylation to yield bioactive scaffolds .
| Application | Conditions | Outcome | Reference |
|---|---|---|---|
| Cyclization | LDA, THF, –78°C | Tetrahydroisoquinoline derivatives | |
| Decarboxylation | DMSO, 120°C | Aromatic nitriles |
Stability Considerations
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pH Sensitivity : The hydrochloride salt stabilizes the amine against oxidation but hydrolyzes in strong alkaline conditions .
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Thermal Stability : Decomposes above 200°C, releasing cyclopentanol and methoxybenzene fragments .
Research Findings
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogous derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine HCl | 4-cyclopentyloxy, 3-methoxy | C₁₃H₁₈ClNO₂ | ~263.74 | Cyclopentyl ether, methoxy, primary amine |
| [4-(Benzyloxy)-3-methoxyphenyl]methanamine HCl | 4-benzyloxy, 3-methoxy | C₁₅H₁₆ClNO₂ | ~285.75 | Benzyl ether (higher lipophilicity) |
| [4-(Cyclopentyloxy)phenyl]methanamine HCl | 4-cyclopentyloxy | C₁₂H₁₈ClNO | 227.73 | Lacks 3-methoxy group |
| [3-(Cyclohexyloxy)phenyl]methanamine HCl | 3-cyclohexyloxy | C₁₃H₂₀ClNO | 241.76 | Bulkier cyclohexyl group, different position |
| (4-Methoxyphenyl)(phenyl)methanamine HCl | 4-methoxy, phenyl | C₁₄H₁₅ClNO | 249.74 | Diphenylmethane backbone |
| {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine HCl | Isoxazole ring, 3-methoxyphenyl | C₁₁H₁₃ClN₂O₂ | 240.69 | Heterocyclic isoxazole moiety |
Physicochemical and Functional Differences
Lipophilicity and Solubility: The cyclopentyloxy group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. The absence of the 3-methoxy group in [4-(cyclopentyloxy)phenyl]methanamine HCl (C₁₂H₁₈ClNO) reduces hydrogen-bonding capacity, likely enhancing its logP value compared to the target compound .
Synthetic Accessibility: The synthesis of [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine HCl involves introducing the cyclopentyl ether via nucleophilic substitution, similar to methods described for benzyloxy derivatives (e.g., meta-chloroperoxybenzoic acid oxidation and alkaline hydrolysis steps) . However, cyclopentyl ether formation may require harsher conditions due to steric hindrance compared to benzyl ethers.
This contrasts with halogenated analogs like 3-chloro-4-methoxybenzylamine HCl (CAS 1107632-13-2), where the chloro group introduces electron-withdrawing properties that may alter receptor affinity . The isoxazole-containing derivative (C₁₁H₁₃ClN₂O₂) introduces a rigid heterocycle, which could stabilize interactions with enzymatic active sites but reduce conformational flexibility compared to the target compound .
Preparation Methods
Formation of 3-Cyclopentyloxy-4-methoxybenzaldehyde Intermediate
A key intermediate in the synthesis is 3-cyclopentyloxy-4-methoxybenzaldehyde, which can be prepared by alkylation of 3-methoxyphenol with cyclopentyl halides under alkaline conditions.
- Reaction conditions : Use of alkali metal carbonates (e.g., sodium or potassium carbonate) as base.
- Solvent : Polar solvents such as dimethylformamide (DMF) or methanol are preferred.
- Temperature : Typically 100–130 °C, optimally 110–125 °C.
- Halogen source : Fluoro-, chloro-, bromo-, or iodocyclopentane can be used for the alkylation step.
This step efficiently introduces the cyclopentyloxy group onto the aromatic ring.
Reduction to (3-Cyclopentyloxy-4-methoxyphenyl)methanol
The aldehyde intermediate is then reduced to the corresponding benzyl alcohol.
- Reducing agents : Commonly sodium borohydride (NaBH4) or other hydride donors.
- Solvent : Alcoholic solvents such as methanol.
- This step is typically straightforward and yields the benzyl alcohol intermediate.
Conversion to Benzylamine Derivative
The benzyl alcohol or aldehyde intermediate is converted to the methanamine group via reductive amination or nucleophilic substitution.
- Reductive amination : Reaction of the aldehyde with ammonia or an amine source in the presence of a reducing agent like sodium borohydride or borane complexes.
- Nucleophilic substitution : Halogenation of the benzyl alcohol to benzyl halide followed by substitution with ammonia or amines.
- Catalysts and conditions : Use of palladium on carbon (Pd/C) catalyst with ammonium formate as a reducing agent in methanol under mild conditions (20–30 °C, atmospheric pressure) has been reported for related benzylamine hydrochloride preparations, yielding high purity and yield.
Formation of Hydrochloride Salt
The free base methanamine is treated with hydrochloric acid in anhydrous ethanol or methanol to form the hydrochloride salt.
- Concentration : 25–30% hydrochloric acid is commonly used.
- Solvent : Anhydrous ethanol or methanol.
- Temperature : Room temperature or slightly elevated.
- Outcome : The salt precipitates as a crystalline solid, improving solubility and stability.
Representative Synthetic Procedure (Summarized)
| Step | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 3-Methoxyphenol + cyclopentyl bromide + K2CO3 in DMF | 3-Cyclopentyloxy-4-methoxybenzaldehyde | 110–125 °C, polar solvent, alkylation |
| 2 | NaBH4 reduction in methanol | (3-Cyclopentyloxy-4-methoxyphenyl)methanol | Mild reduction |
| 3 | Reductive amination: aldehyde + NH3 + NaBH4 or Pd/C + ammonium formate in MeOH | [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine free base | Room temp, atmospheric pressure |
| 4 | Addition of HCl in anhydrous ethanol | [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride | Salt formation, crystallization |
Research Findings and Optimization Notes
- Activated manganese dioxide has been preferred for oxidation steps in related syntheses, improving yields and selectivity.
- The concentration of sulfuric acid in related steps is critical; optimal ranges are 35–75% (w/w), preferably 45–65% (w/w) for acid-catalyzed reactions.
- Crystallization from mixed solvents such as methanol-water or dimethyl sulfoxide-water mixtures enhances purity and yield of the final product.
- Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize reaction times and minimize side products.
- The hydrochloride salt form exhibits improved water solubility and reduced hygroscopicity, beneficial for stability and handling.
Analytical Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of methoxy (~δ 3.8 ppm) and cyclopentyl protons (~δ 1.5–2.5 ppm), as well as the methanamine group.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode verifies molecular weight by detecting the [M+H]^+ ion.
- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, typically achieving ≥98% purity with C18 columns and UV detection at 254 nm.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride?
- Methodology : Synthesis typically involves a multi-step process:
Core Structure Formation : React 3-methoxyphenol with cyclopentyl bromide under alkaline conditions to introduce the cyclopentyloxy group .
Amine Functionalization : Use reductive amination or nucleophilic substitution to attach the methanamine group. Borane complexes (e.g., NaBH₄) are effective for reducing intermediate imines .
Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to improve solubility and stability .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH during salt formation to avoid decomposition .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with methoxy (~δ 3.8 ppm) and cyclopentyl protons (~δ 1.5–2.5 ppm) as key signals .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]⁺) and validates molecular weight .
- HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) and aqueous-acetonitrile gradients to assess purity ≥98% .
Q. How does the hydrochloride salt form enhance physicochemical properties?
- Solubility : The hydrochloride salt increases water solubility, facilitating in vitro assays (e.g., receptor binding studies) .
- Stability : The salt form reduces hygroscopicity, improving shelf life when stored in desiccated conditions at 2–8°C .
Advanced Research Questions
Q. How does the cyclopentyloxy substituent influence receptor binding affinity and selectivity?
- Mechanistic Insight : The cyclopentyloxy group enhances lipophilicity, promoting blood-brain barrier penetration in neurological studies. Comparative SAR data show that bulkier substituents (e.g., cyclohexyl) reduce binding to serotonin receptors (5-HT₁A), while smaller groups (e.g., cyclopentyl) optimize affinity .
- Experimental Design : Perform radioligand displacement assays using ³H-8-OH-DPAT for 5-HT₁A receptors. Use enantiomeric analogs to isolate stereochemical effects .
Q. How can researchers resolve contradictory data in reported biological activities?
- Case Study : Discrepancies in dopamine receptor (D2) inhibition (IC₅₀ = 50 nM vs. 200 nM) may arise from assay conditions.
- Solution : Standardize protocols:
Use identical cell lines (e.g., HEK293 expressing human D2 receptors).
Control for pH (7.4) and temperature (37°C) .
- Validation : Compare results with reference standards (e.g., haloperidol) and validate via orthogonal methods (e.g., cAMP inhibition assays) .
Q. What strategies improve stability during long-term pharmacological studies?
- Degradation Pathways : Hydrolysis of the methoxy group under acidic conditions (pH < 3) is a primary degradation route .
- Mitigation :
- Formulation : Use lyophilized powders stored in nitrogen atmospheres.
- Buffering : Maintain pH 5–6 in aqueous solutions with citrate buffers .
Q. How do structural analogs compare in structure-activity relationship (SAR) studies?
- Comparative Analysis :
| Compound | Substituent | Key Activity |
|---|---|---|
| [4-(Cyclohexyloxy)-3-methoxyphenyl]methanamine | Cyclohexyloxy | Reduced 5-HT₁A affinity (Ki = 120 nM) |
| [4-(Cyclopentyloxy)-3-ethoxyphenyl]methanamine | Ethoxy | Increased metabolic stability (t₁/₂ = 8 h vs. 4 h) |
- Design Principle : Smaller alkoxy groups balance lipophilicity and metabolic resistance .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
